molecular formula C18H15ISn B1593836 Stannane, iodotriphenyl- CAS No. 894-09-7

Stannane, iodotriphenyl-

Cat. No. B1593836
CAS RN: 894-09-7
M. Wt: 476.9 g/mol
InChI Key: KJSACGHPPNXZFT-UHFFFAOYSA-M
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Description

Stannane, iodotriphenyl-, also known as iodo(triphenyl)stannane, is a chemical compound with the molecular formula C18H15ISn . It has a molecular weight of 476.9 g/mol .


Synthesis Analysis

While specific synthesis methods for Stannane, iodotriphenyl- were not found in the search results, a study on the transmetalation of [Pd II ]-F complexes with the silane- and stannane-based trifluoromethylation agents, R 3 SiCF 3 and R 3 SnCF 3, was identified . This could potentially provide insights into the synthesis of Stannane, iodotriphenyl-.


Molecular Structure Analysis

The molecular structure of Stannane, iodotriphenyl- is represented by the InChI string: InChI=1S/3C6H5.HI.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 . The compound has a complexity of 240 and a covalently-bonded unit count of 1 .


Physical And Chemical Properties Analysis

Stannane, iodotriphenyl- has a boiling point of 436.7ºC at 760 mmHg and a melting point of 117-121ºC . It has a flash point of 217.9ºC . The compound has a topological polar surface area of 0 Ų .

Scientific Research Applications

Catalytic Applications

Organotin compounds like triphenyliodotin have been reported to exhibit catalytic properties. They can coordinate with compounds containing hydroxyl groups and possibly other reactants, which is useful in various chemical reactions. For instance, they can catalyze condensation reactions essential for preparing room temperature vulcanized silicones .

Organic Synthesis

In organic synthesis, organotin hydrides, a category that includes triphenyliodotin, are utilized for hydro-stannolysis of halides or related molecules. They also play a role in the hydro-stannation of alkenes and alkynes, which are fundamental reactions in the synthesis of various organic compounds .

Extreme Ultraviolet (EUV) Lithography

Stannanes are involved in EUV lithography, where tin droplets evaporate to coat surfaces such as collector mirrors. The subsequent cleaning process of these mirrors involves a hydrogen plasma that produces stannane (SnH4) as an unstable by-product. This indicates that triphenyliodotin could have potential applications in the maintenance and cleaning processes within EUV lithography systems .

Safety And Hazards

Stannane, iodotriphenyl- is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 . In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

properties

IUPAC Name

iodo(triphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.HI.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSACGHPPNXZFT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ISn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237638
Record name Stannane, iodotriphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stannane, iodotriphenyl-

CAS RN

894-09-7
Record name Iodotriphenylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=894-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodotriphenylstannane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodotriphenylstannane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12106
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Record name Stannane, iodotriphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodotriphenylstannane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVU386339E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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